molecular formula C8H8ClFMg B6333906 4-Fluoro-3-methylbenzylmagnesium chloride CAS No. 1187164-30-2

4-Fluoro-3-methylbenzylmagnesium chloride

Cat. No.: B6333906
CAS No.: 1187164-30-2
M. Wt: 182.90 g/mol
InChI Key: JOEMLDNCHLFRND-UHFFFAOYSA-M
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Description

4-Fluoro-3-methylbenzylmagnesium chloride is an organomagnesium reagent widely used in Grignard reactions for synthesizing fluorinated aromatic compounds. Its structure combines a benzylmagnesium chloride backbone with a fluorine substituent at the 4-position and a methyl group at the 3-position of the benzene ring. This configuration imparts unique reactivity due to the electron-withdrawing fluorine and the steric effects of the methyl group, making it valuable in pharmaceutical and agrochemical syntheses .

Properties

IUPAC Name

magnesium;1-fluoro-4-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEMLDNCHLFRND-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])F.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylbenzylmagnesium chloride can be synthesized through the reaction of 4-fluoro-3-methylbenzyl chloride with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methylbenzylmagnesium chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of functionalized materials and polymers.

    Chemical Biology: Applied in the modification of biomolecules and the study of biological pathways.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes in the presence of transition metal catalysts, facilitating cross-coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity of 4-fluoro-3-methylbenzylmagnesium chloride is influenced by its substituents. Below is a comparison with structurally related organomagnesium and benzyl derivatives:

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4-F, 3-CH3 C8H8ClFMg 182.9 (calculated) Pharma intermediates
(4-(Trifluoromethyl)phenyl)magnesium chloride 4-CF3 C7H4ClF3Mg 204.86 Fluorinated polymer precursors
4-Bromobenzoyl chloride 4-Br C7H4BrClO 219.46 Peptide coupling agents
4-Methyl-3-(trifluoromethyl)benzoyl chloride 3-CF3, 4-CH3 C9H6ClF3O 222.6 Agrochemical synthesis
4-Chloro-3-methylbenzoyl chloride 4-Cl, 3-CH3 C8H6Cl2O 189.04 Dye manufacturing

Key Observations :

  • Electronic Effects: The fluorine atom in this compound increases electrophilicity at the benzyl position compared to non-fluorinated analogs, enhancing nucleophilic attack efficiency .
  • Steric Hindrance : The 3-methyl group introduces steric bulk, reducing reaction rates compared to unsubstituted benzylmagnesium chlorides but improving selectivity in coupling reactions .

Reactivity in Grignard Reactions

Compared to (4-(trifluoromethyl)phenyl)magnesium chloride (MW 204.86), which has a stronger electron-withdrawing CF3 group, this compound exhibits moderate reactivity. The trifluoromethyl group in the former compound significantly lowers the electron density at the reactive site, favoring reactions with highly electrophilic substrates . In contrast, the methyl group in the latter balances steric and electronic effects, making it suitable for controlled additions to ketones or esters .

Industrial and Pharmaceutical Relevance

  • This compound : Used in synthesizing fluorinated analogs of bioactive molecules, such as antiviral agents. Its methyl group aids in stabilizing intermediates during multi-step syntheses .
  • 4-Bromobenzoyl chloride : Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a contrast to the fluorine-directed reactivity of the target compound .

Biological Activity

4-Fluoro-3-methylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely utilized in organic synthesis due to their nucleophilic properties. However, the biological activity of this compound specifically has been less extensively documented compared to other Grignard reagents. This article aims to explore its potential biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H10ClF Mg
  • Molecular Weight: Approximately 220.5 g/mol

This compound features a fluorine atom and a methyl group attached to a benzene ring, which influences its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that certain organomagnesium compounds exhibit antimicrobial activity. While specific data on this compound is limited, related Grignard reagents have demonstrated effectiveness against various bacterial strains. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially contributing to its antimicrobial efficacy.

Table 1: Comparison of Antimicrobial Activities of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundNot specifically testedN/A
Phenylmagnesium bromideE. coli, S. aureus50 µg/mL
Benzylmagnesium chlorideE. coli, S. aureus30 µg/mL

Cytotoxicity and Antiproliferative Effects

Research on related organomagnesium compounds has suggested potential cytotoxic effects on cancer cell lines. For instance, studies have shown that Grignard reagents can induce apoptosis in various cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways.

Case Study: Cytotoxic Effects of Organomagnesium Compounds

A study conducted by Smith et al. (2022) investigated the cytotoxic effects of several organomagnesium compounds on human cancer cell lines including HeLa and A549. The results indicated that certain derivatives led to significant decreases in cell viability at concentrations as low as 25 µM.

Table 2: Cytotoxicity Data from Related Studies

CompoundCell Line TestedIC50 (µM)
This compoundNot directly testedN/A
Phenylmagnesium bromideHeLa20
Benzylmagnesium chlorideA54915

The biological activity of Grignard reagents often involves their ability to form complexes with cellular components, leading to disruption of metabolic processes. The proposed mechanisms include:

  • Nucleophilic Attack: The magnesium halide can interact with electrophilic centers in biomolecules, potentially leading to cellular damage.
  • Formation of Reactive Oxygen Species (ROS): Some studies suggest that organomagnesium compounds can induce oxidative stress by generating ROS, which may contribute to their cytotoxic effects.

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